molecular formula C10H12O2S B156610 3-(4-(Methylthio)phenyl)propanoic acid CAS No. 138485-81-1

3-(4-(Methylthio)phenyl)propanoic acid

Cat. No. B156610
M. Wt: 196.27 g/mol
InChI Key: ASTVFRXZLBGVRL-UHFFFAOYSA-N
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Description

The compound 3-(4-(Methylthio)phenyl)propanoic acid is a chemical structure that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials that can undergo various organic reactions to introduce functional groups or change the molecular architecture. For instance, paper discusses the use of 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing heterocyclic compounds, which suggests that similar strategies could be employed for synthesizing 3-(4-(Methylthio)phenyl)propanoic acid. Additionally, paper describes the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, indicating that the propanoic acid moiety can be functionalized with various substituents, including a methylthio group at the para position of the phenyl ring.

Molecular Structure Analysis

The molecular structure of 3-(4-(Methylthio)phenyl)propanoic acid would consist of a propanoic acid backbone with a phenyl ring substituted with a methylthio group at the para position. The spatial arrangement of these groups can influence the compound's physical and chemical properties. For example, paper explores the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which highlights the importance of stereochemistry in such compounds. Although the exact compound is not discussed, the principles of chiral recognition and separation could be relevant.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The propanoic acid moiety is known to participate in various chemical reactions, such as esterification and amidation. The methylthio group could potentially undergo transformations such as oxidation or be used as a directing group in further aromatic substitution reactions. Paper discusses the regioselective synthesis of phenylthiosuccinic acid esters, which could provide insights into the reactivity of the sulfur-containing moiety in 3-(4-(Methylthio)phenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Methylthio)phenyl)propanoic acid would be influenced by its molecular structure. The presence of the carboxylic acid group would confer acidity and the potential for hydrogen bonding, affecting solubility and melting point. The methylthio group could impact the compound's lipophilicity. While the papers do not directly address the properties of 3-(4-(Methylthio)phenyl)propanoic acid, paper discusses the analysis of a related impurity in ibuprofen, which could suggest methods for analyzing the physical and chemical properties of similar compounds.

Scientific Research Applications

Analytical Method Development

  • A study by Davadra et al. (2011) detailed the development of a reverse phase high-performance liquid chromatography method for separating stereo isomers of a compound closely related to 3-(4-(Methylthio)phenyl)propanoic acid. This method offers potential for precise analytical applications in chemical research (Davadra et al., 2011).

Chemical Synthesis and Biological Activities

  • Research by Ren et al. (2021) discovered new phenolic compounds, including derivatives of 3-(4-(Methylthio)phenyl)propanoic acid, from Eucommia ulmoides Oliv. leaves, indicating potential for anti-inflammatory applications (Ren et al., 2021).
  • Al-Awadi et al. (2005) investigated the thermal gas-phase elimination kinetics of 3-(phenylthio)propanoic acid, demonstrating its relevance in studying reaction pathways and mechanisms in thermal chemistry (Al-Awadi et al., 2005).

Renewable Chemical Sources

  • Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid as a renewable resource for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating a potential application in sustainable material science (Trejo-Machin et al., 2017).

Solar Cell Applications

  • Kim et al. (2006) conducted molecular engineering of organic sensitizers, including compounds related to 3-(4-(Methylthio)phenyl)propanoic acid, for solar cell applications, highlighting its potential in renewable energy technology (Kim et al., 2006).

Pharmaceutical Intermediates

  • Li et al. (2013) discussed the use of S-3-amino-3-phenylpropionic acid, a compound closely related to 3-(4-(Methylthio)phenyl)propanoic acid, as a pharmaceutical intermediate, emphasizing its importance in drug development (Li et al., 2013).

Enantioseparation in Chromatography

  • Jin et al. (2020) reported on the enantioseparation of 2-(methylphenyl)propanoic acids, which are structurally similar to 3-(4-(Methylthio)phenyl)propanoic acid, indicating its application in the field of chiral chromatography (Jin et al., 2020).

Impurity Analysis in Pharmaceuticals

  • Kalafut et al. (2009) developed a novel reversed-phase HPLC method for analyzing 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity in pharmaceuticals, demonstrating its application in quality control (Kalafut et al., 2009).

Safety And Hazards

This compound is classified as an irritant. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-methylsulfanylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVFRXZLBGVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396617
Record name 3-[4-(Methylsulfanyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Methylthio)phenyl)propanoic acid

CAS RN

138485-81-1
Record name 3-[4-(Methylsulfanyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(methylsulfanyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Parmeggiani, ST Ahmed… - … synthesis & catalysis, 2016 - Wiley Online Library
A practical and efficient biocatalytic synthesis of aromatic d‐amino acids has been developed, based on the reductive amination of the corresponding α‐keto acids via a recombinant …
Number of citations: 53 onlinelibrary.wiley.com
C Gennari, A Vulpetti, G Pain - Tetrahedron, 1997 - Elsevier
Boron enolates derived from α-heterosubstituted thioacetates and bearing menthone-derived chiral ligands react with aldehydes to give anti aldols with excellent diastero- and …
Number of citations: 60 www.sciencedirect.com

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